4-METHYL-N-[1-PHENYL-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE
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Overview
Description
4-METHYL-N-[1-PHENYL-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[1-PHENYL-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE typically involves the construction of the pyrazole and pyrrolidine rings followed by their functionalization and coupling. Common synthetic strategies include:
Ring Construction: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.
Functionalization: Preformed rings can be functionalized using various reagents and conditions.
Coupling: The final step involves coupling the functionalized rings with the benzamide group under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[1-PHENYL-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-METHYL-N-[1-PHENYL-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[1-PHENYL-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as indole derivatives.
Uniqueness
4-METHYL-N-[1-PHENYL-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE is unique due to its combination of the pyrazole and pyrrolidine rings with a benzamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-methyl-N-[2-phenyl-4-(pyrrolidine-1-carbonyl)pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-16-9-11-17(12-10-16)21(27)24-20-19(22(28)25-13-5-6-14-25)15-23-26(20)18-7-3-2-4-8-18/h2-4,7-12,15H,5-6,13-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCYGVYKRVKJFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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